REACTION_SMILES
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[CH:1]1([C:2](=[O:3])[c:6]2[c:7]([CH:15]3[CH2:16][CH2:17]3)[n:8][n:9]3[c:10]2[cH:11][cH:12][cH:13][cH:14]3)[CH2:4][CH2:5]1.[OH:18][CH2:19][CH2:20][OH:21].[cH:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1>>[cH:6]1[c:7]([CH:15]2[CH2:16][CH2:17]2)[n:8][n:9]2[c:10]1[cH:11][cH:12][cH:13][cH:14]2
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Name
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Type
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product
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Smiles
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c1ccn2nc(C3CC3)cc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |